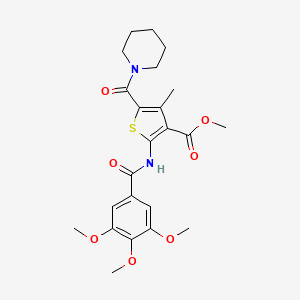
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
- Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Biological Activity
Methyl 4-methyl-5-(piperidine-1-carbonyl)-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene derivatives class. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound includes a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of the piperidine moiety and methoxy groups enhances its interaction with biological targets.
Antitumor Activity
Research indicates that thiophene derivatives often exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell growth effectively. A structure-activity relationship (SAR) analysis revealed that modifications in the thiophene ring can lead to varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for related thiophene compounds range from 23.2 to 49.9 μM, indicating promising antitumor potential .
The mechanism by which this compound exerts its effects may involve interactions with specific molecular targets such as enzymes or receptors involved in cancer progression. For example, inhibition of key enzymes in metabolic pathways has been observed with similar compounds, leading to reduced tumor viability .
Neuroprotective Effects
Thiophene derivatives have also been explored for their neuroprotective properties. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects, which are beneficial in neurodegenerative diseases .
Study 1: Anticancer Activity
In a recent study, a series of thiophene derivatives including this compound were synthesized and tested against various cancer cell lines. The results demonstrated that this compound exhibited substantial cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the compound's ability to inhibit specific enzymes associated with cancer metabolism. The results indicated that it effectively reduced the activity of these enzymes in vitro, suggesting a potential role as an anticancer agent through metabolic modulation .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C23H28N2O7S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 4-methyl-5-(piperidine-1-carbonyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O7S/c1-13-17(23(28)32-5)21(33-19(13)22(27)25-9-7-6-8-10-25)24-20(26)14-11-15(29-2)18(31-4)16(12-14)30-3/h11-12H,6-10H2,1-5H3,(H,24,26) |
InChI Key |
DCGPBOVUKLRDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















